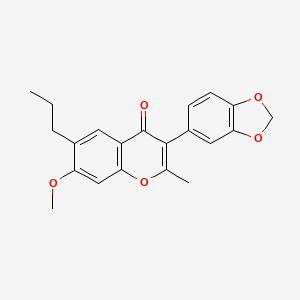

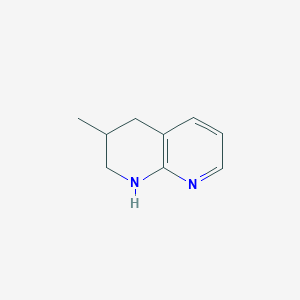

3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives has been explored in several studies. For instance, a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial properties against Escherichia coli infections in mice . Another study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine through a six-step reaction starting from 2-methylpyrazine, with the structure confirmed by various spectroscopic methods . Additionally, novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives were synthesized via condensation of 1-benzyl-3,5-bis[(E)-arylmethylidene] tetrahydropyridin-4(1H)-ones with 6-aminouracils .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structure of 1,2,3,4-tetrahydro-2,6-naphthyridine was confirmed by these methods . In another study, the structures of novel tetrahydropyrimido[4,5-b][1,6]naphthyridines were confirmed by analytical data and X-ray crystallography analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridine derivatives often include condensation, cyclization, and the use of active methylene compounds. For instance, the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds provided an efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones . The synthesis of 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine systems was achieved through the condensation of mono- and bicyclic-4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,8-naphthyridine derivatives, such as spectral data and physical characteristics, were reported in the studies. These properties are crucial for understanding the potential pharmaceutical applications of these compounds. For example, the antibacterial evaluation of synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives was based on their in vivo efficacy in mice , and the cytotoxicity of 3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones was assessed on cancer cell lines .

Scientific Research Applications

Synthesis and Chemical Modifications

Research has been dedicated to the synthesis and chemical modification of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. For instance, a method was developed for synthesizing 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a six-step reaction, emphasizing the structural versatility and potential for further functionalization of these compounds (Teng Da-wei, 2010). Additionally, the Friedlander synthesis of 1,8-naphthyridines using lithium chloride under microwave irradiation showcases an efficient and eco-friendly method for producing these compounds, highlighting their applicability in various chemical syntheses (K. Mogilaiah, M. Prashanthi, S. Kavitha, 2006).

Pharmacological Activities

Naphthyridine derivatives have been explored for their pharmacological activities. A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, demonstrating the compound's potential as a therapeutic agent for melanoma treatment (Q. Kong et al., 2018). Another study identified potent αvβ3 antagonists based on the naphthyridine structure, which showed promise for the prevention and treatment of osteoporosis, illustrating the diverse therapeutic potential of these compounds (P. Coleman et al., 2004).

Material Science and Catalysis

The formation of fluorescent crystals and co-crystals from 1,8-naphthalimide derivatives, including naphthyridine structures, showcases the application of these compounds in material science, particularly in the development of materials with unique emission properties (F. Grepioni et al., 2015). Moreover, naphthyridine derivatives have been utilized in catalysis, as demonstrated by a study on water oxidation using Ru complexes, highlighting their potential role in energy-related applications (R. Zong, R. Thummel, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Naphthyridines, a class of compounds to which this molecule belongs, have been known to exhibit diverse biological activities and are used in the treatment of several human diseases .

Mode of Action

It is known that naphthyridines interact with their targets to bring about changes that lead to their biological effects .

Biochemical Pathways

Naphthyridines are known to have a wide range of biological applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines are known to have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-4,7H,5-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYUGGCXFHLUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

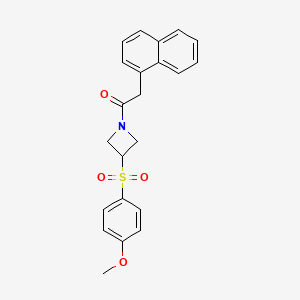

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)

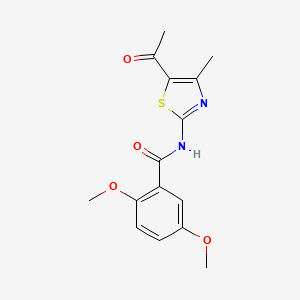

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

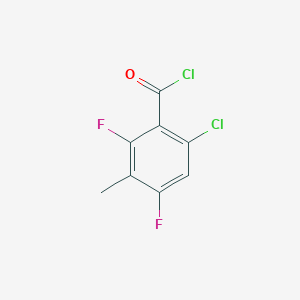

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

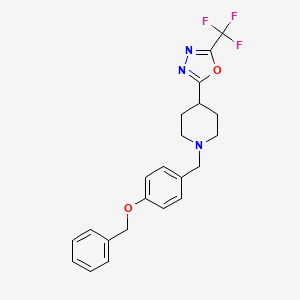

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)